Chlorotris(triphenylphosphine)rhodium(I)

Dehydrocoupling Silicon Chemistry Rhodium(I) Phosphine Complexes

Researchers requiring a predictable, benchmark hydrogenation catalyst often face failed reactions from substituting Wilkinson's catalyst with generic precursors. This compound eliminates that risk. Its well-defined square-planar Rh(I) geometry ensures reliable activation via phosphine dissociation, delivering consistent performance. - Benchmark performance: Established baseline turnover frequency of 650 h⁻¹ for 1-hexene hydrogenation. - Predictable reactivity: Optimal for unhindered alkenes; avoids the unpredictable selectivity of precursors like RhCl₃·3H₂O. - Synthetic versatility: A stable, storable precursor for synthesizing other rhodium complexes, ensuring downstream purity.

Molecular Formula C54H45ClP3Rh-
Molecular Weight 925.2 g/mol
CAS No. 16592-65-7
Cat. No. B101334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotris(triphenylphosphine)rhodium(I)
CAS16592-65-7
Synonymschlorotris(triphenylphosphine)rhodium
RhCl(PPh3)3
Molecular FormulaC54H45ClP3Rh-
Molecular Weight925.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
InChIInChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1
InChIKeyQBERHIJABFXGRZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wilkinson's Catalyst: Technical Baseline


Chlorotris(triphenylphosphine)rhodium(I), commonly known as Wilkinson's catalyst, is a foundational and widely utilized homogeneous organometallic complex [1]. Characterized by the formula RhCl(PPh3)3, it exists as a red-brown crystalline solid that is soluble in common organic solvents like benzene and dichloromethane . It is a versatile 16-electron, square-planar Rh(I) complex whose catalytic activity is generally initiated through the dissociation of a triphenylphosphine ligand to form a more reactive 14-electron species, RhCl(PPh3)2 [2]. This complex serves as a benchmark catalyst for a range of transformations, most notably the hydrogenation of alkenes, as well as hydrosilylation, hydroboration, and various cycloaddition reactions [1].

Catalyst class
Homogeneous Rh(I) benchmark complex
Primary transformations
Mild alkene hydrogenation, hydrosilylation, hydroboration
Activation mode
Active via PPh3 dissociation to 14-electron species; soluble in benzene, CH2Cl2

Wilkinson's Catalyst Substitution Pitfalls


While other rhodium(I) complexes and precursors exist, substituting them for Chlorotris(triphenylphosphine)rhodium(I) without rigorous validation can lead to significant changes in catalytic performance, selectivity, and operational robustness. This catalyst's reactivity is a precise function of its ligand environment and oxidation state. For instance, its activity in hydrogenation is highly dependent on the rate of phosphine ligand dissociation and the specific halide (chloride) present [1]. Direct substitution with a precursor like RhCl3·3H2O yields an entirely different, often less active, and less selective catalytic system that requires in-situ ligand coordination [2]. Furthermore, replacing it with other well-defined catalysts like RhH(CO)(PPh3)3 or Crabtree's catalyst results in a dramatically altered substrate scope; RhCl(PPh3)3 is ineffective for certain classes of alkenes that these other catalysts readily reduce, and vice versa [REFS-3, REFS-4]. Even under ostensibly similar aerobic hydrogenation conditions, its turnover numbers are directly opposite to those observed with an Ir-based catalyst [5]. Therefore, generic substitution risks reaction failure, altered product distribution, or unpredictable sensitivity to air, directly impacting process yield and purity. The following evidence details these specific, quantifiable differentiators.

Precursor mismatch
RhCl3·3H2O requires in-situ ligand coordination and may lead to lower activity or selectivity.
Substrate scope shift
Crabtree's catalyst reduces tetra-substituted alkenes; RhCl(PPh3)3 is inactive for this substrate class.
Halide sensitivity
Replacing chloride with other halides may alter ligand dissociation kinetics and selectivity profile.

Differentiating Wilkinson's Catalyst: Quantitative Evidence


Dehydrocoupling: Monomer vs. Dimer Activity

Wilkinson's dimer, [Rh(μ-Cl)(PPh3)2]2, demonstrates the highest catalytic activity for the dehydrocoupling of di-n-hexylsilane among the tested rhodium(I) phosphine complexes [1]. In stark contrast, the monomeric Wilkinson's catalyst, RhCl(PPh3)3, is a precatalyst that must first dissociate a PPh3 ligand to form the active monomeric species, RhCl(PPh3)2, which is analogous to half of the dimer [2]. Furthermore, the study shows that a related dimer with a rigidly chelating diphosphine ligand, [Rh(μ-Cl)(dppe)]2, exhibits negligible activity for this reaction, even under optimized solubility conditions [1].

Dehydrocoupling activity
Class-level
Activity ranking: Dimer [Rh(μ-Cl)(PPh3)2]2 > RhCl(PPh3)3 >> chelated dimer [Rh(μ-Cl)(dppe)]2 (negligible)
Reported activity ranking in silane dehydrocoupling; dimeric form shows highest performance.
Ligand geometry critical; chelating diphosphine nearly inactive. Data from qualitative comparison.
Dehydrocoupling Silicon Chemistry Rhodium(I) Phosphine Complexes

Alkene Hydrogenation: Substrate Scope vs. Crabtree's Catalyst

Wilkinson's catalyst (RhCl(PPh3)3) is ineffective for the hydrogenation of tetra-substituted alkenes, a substrate class that is readily hydrogenated by Crabtree's catalyst, [Ir(COD)(py)(PCy3)]PF6 [1]. This fundamental difference in substrate scope is quantified by a large disparity in turnover frequency for challenging substrates. While direct TOF data for a tetra-substituted alkene with RhCl(PPh3)3 is not available due to its inactivity, comparative data for other catalysts provides context: RhCl(PPh3)3 has a reported TOF of 650 h⁻¹ for a simple substrate like 1-hexene, whereas Crabtree's catalyst is noted to be 'about 100 times more active' for its preferred substrate classes, which include tri- and tetra-substituted olefins [2].

Substrate scope vs. Crabtree
Class-level
RhCl(PPh3)3 inactive for tetra-substituted alkenes; Crabtree's catalyst ~100× more active for challenging substrates (class-level comparison).
Reported substrate scope mismatch; class-level inference for catalyst selection.
TOF 650 h⁻¹ for 1-hexene (RhCl(PPh3)3); Crabtree's catalyst preferred for sterically hindered alkenes.
Alkene Hydrogenation Catalyst Selection Substrate Scope

Hydroformylation Rate vs. Rh(acac)(CO)2

A study comparing rhodium complexes for the hydroformylation of 1-butene found that the reaction rates are highly catalyst-dependent. The study notes that RhCl(PPh3)3 and trans-RhCl(CO)(PPh3)2 exhibit 'very slow' reaction rates [1]. In contrast, under presumably similar conditions, other rhodium complexes including RhH(CO)(PPh3)3, Rh(CO)2(acac), and Rh(CO)(acac)(PPh3) all demonstrated 'very fast' reaction rates [1].

Hydroformylation rate
Class-level
Reaction rate: RhCl(PPh3)3 & trans-RhCl(CO)(PPh3)2 'very slow'; RhH(CO)(PPh3)3 & Rh(acac) complexes 'very fast' (qualitative).
Qualitative performance categorization; supports catalyst screening for terminal alkene hydroformylation.
Data from 1-butene hydroformylation study; no numeric rate constants provided.
Hydroformylation 1-Butene Rhodium Catalyst Comparison

Mesityl Oxide Hydrogenation: Turnover Number

In the selective hydrogenation of mesityl oxide to methyl isobutyl ketone, RhCl(PPh3)3 achieves a high turnover number (TON) of 4400 before deactivation occurs after approximately 70% conversion under solvent-free conditions [1]. This demonstrates significant catalytic endurance for this specific transformation.

Turnover number (TON)
Supporting evidence
TON = 4400
Reported catalyst endurance in mesityl oxide hydrogenation before deactivation.
Solvent-free conditions; conversion limited to ~70%. Single-study benchmark.
Hydrogenation Turnover Number Mesityl Oxide

Wilkinson's Catalyst: Application Scenarios


Alkene Hydrogenation under Mild Conditions

The benchmark use of RhCl(PPh3)3 is in the homogeneous hydrogenation of unhindered alkenes. This scenario is validated by its status as a historical and modern standard for this transformation [1]. Its utility is optimal when the substrate is not sterically congested, as it is known to be ineffective for tetra-substituted alkenes, where alternatives like Crabtree's catalyst are required [2]. In this defined substrate window, its reliable performance at room temperature and atmospheric hydrogen pressure makes it an ideal choice for both academic research and industrial process development where operational simplicity is valued. Its established, though moderate, turnover frequency of 650 h⁻¹ for 1-hexene provides a clear performance baseline for process optimization [3].

Silane Dehydrocoupling via Active Dimer

While RhCl(PPh3)3 is the standard procurement entry point, this scenario highlights the need for a process-specific understanding. For the dehydrocoupling of secondary silanes, the most active catalyst identified is Wilkinson's dimer, [Rh(μ-Cl)(PPh3)2]2, which is structurally analogous to the active monomer formed from RhCl(PPh3)3 [4]. In this application, the use of a pre-formed dimer, or in-situ activation of RhCl(PPh3)3 to the dimeric or monomeric species, is crucial for achieving optimal Si-Si bond formation rates. The procurement of RhCl(PPh3)3 is still relevant here as it serves as the common, stable, and storable precursor to the active catalytic species for this chemistry.

C-C Bond Formation: General Rh(I) Catalyst

RhCl(PPh3)3 is validated as a competent catalyst for a range of cycloaddition and codimerization reactions involving substrates like ketenes and alkynes [5]. The evidence shows it can serve as a versatile, first-line screening catalyst for discovering and developing new carbon-carbon bond-forming methodologies. Its well-defined structure and commercial availability make it a reliable starting point for synthetic chemists exploring new reactivity, as its behavior is well-documented and understood, providing a solid foundation for mechanistic interpretation and subsequent catalyst optimization.

Precursor for Organometallic Synthesis

Due to its commercial availability and high purity (often >99.9% trace metals basis), RhCl(PPh3)3 is a primary starting material for the synthesis of other valuable rhodium complexes, most notably the hydroformylation catalyst RhH(CO)(PPh3)3 [6]. This application scenario leverages its role as a fundamental building block in organometallic chemistry. The procurement of high-quality RhCl(PPh3)3 directly ensures the purity and performance of the downstream catalysts synthesized from it, which is critical for reproducible research and consistent industrial processes.

Application
Selection Property
Validation Focus
Mild alkene hydrogenation
Substrate steric profile
Substrate scope / turnover frequency
Silane dehydrocoupling
Dimeric vs monomeric precatalyst
In-situ activation yield
Cycloaddition / codimerization
Well-defined Rh(I) complex
Reaction development screening
Precursor for Rh complexes
High purity (>99.9% metals basis)
Downstream catalyst performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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